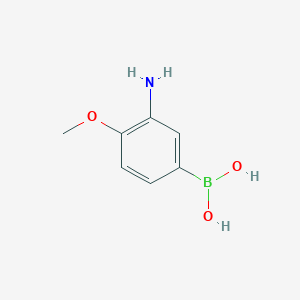

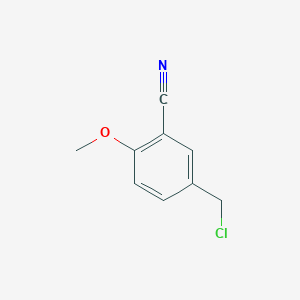

5-(Chloromethyl)-2-methoxybenzonitrile

Vue d'ensemble

Description

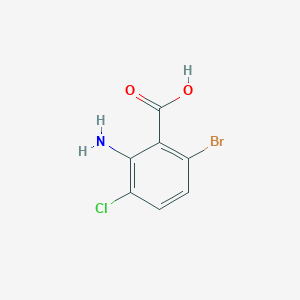

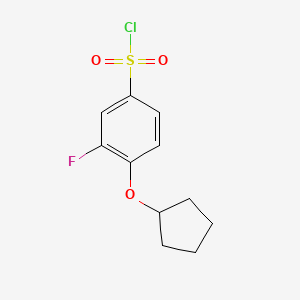

5-(Chloromethyl)-2-methoxybenzonitrile, also known as CMMB, is a synthetic organic compound which has a wide range of applications in the scientific and medical research fields. CMMB is a colorless, crystalline solid which is soluble in water and most organic solvents. It is used as a reagent in a variety of organic syntheses and is also used as a reactant in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CMMB has been studied for its potential therapeutic applications, and it has been found to have a number of biochemical and physiological effects.

Mécanisme D'action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of various pharmaceuticals . The specific targets would depend on the final product that this compound is used to synthesize.

Mode of Action

The mode of action of 5-(Chloromethyl)-2-methoxybenzonitrile is primarily through its reactivity as a chemical intermediate. It can undergo various chemical reactions to form different compounds, which can then interact with biological targets. The exact mode of action would depend on the specific reactions it undergoes and the final compounds it forms .

Biochemical Pathways

The pathways affected would be determined by the final compounds that it is used to synthesize .

Pharmacokinetics

As a chemical intermediate, it is typically transformed into other compounds before administration, and the ADME properties of these final compounds would be more relevant for understanding bioavailability .

Result of Action

The effects would be determined by the final compounds that it is used to synthesize .

Action Environment

The action of this compound is influenced by various environmental factors, primarily those that affect its chemical reactivity. These could include temperature, pH, and the presence of other reactants. These factors can influence the compound’s reactivity and the products it forms .

Analyse Biochimique

Biochemical Properties

5-(Chloromethyl)-2-methoxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The chloromethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. This compound interacts with enzymes such as glutathione S-transferase, which facilitates the conjugation of the chloromethyl group with glutathione, forming a stable thioether bond . This interaction is crucial for the detoxification processes in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound’s interaction with glutathione S-transferase and subsequent conjugation with glutathione can impact cellular metabolism by altering the redox state of the cell . Additionally, the compound has been shown to affect cell proliferation and apoptosis, indicating its potential use in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The chloromethyl group can form covalent adducts with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is particularly relevant in the context of its interaction with glutathione S-transferase, where the formation of a thioether bond with glutathione plays a key role in its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a certain dosage level must be reached before adverse effects become apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through conjugation with glutathione, facilitated by glutathione S-transferase . This conjugation leads to the formation of a stable thioether bond, which is then further processed by cellular enzymes. The compound’s metabolism can affect metabolic flux and alter metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s conjugation with glutathione facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with glutathione and other nucleophilic biomolecules . Its localization can affect its activity and function, including its ability to modify cellular signaling pathways and gene expression.

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQELMAMWVOZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629445 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109418-87-3 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)